![molecular formula C10H9ClN2OS B1615492 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide CAS No. 3323-85-1](/img/structure/B1615492.png)
2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Overview
Description
“2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide” is a chemical compound with the molecular formula C10H9ClN2OS . It is also known as N-BENZYL-2-CHLORO-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE .
Synthesis Analysis
The synthesis of similar compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . For instance, the synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-2-CHLOROACETAMIDE has been reported from 2-Benzothiazolamine and Chloroacetyl chloride .Molecular Structure Analysis
The molecular structure of “2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide” can be represented by the formula C10H9ClN2OS. The InChI code for this compound is 1S/C10H9ClN2OS/c1-6-3-2-4-7-9(6)13-10(15-7)12-8(14)5-11/h2-4H,5H2,1H3,(H,12,13,14) .Scientific Research Applications
Medicinal Chemistry and Drug Design
The compound is a valuable asset in medicinal chemistry, where it can be used to synthesize new pharmaceuticals or improve existing ones. Its molecular structure, featuring a benzothiazole ring, is conducive to binding with various biological targets, which is crucial in the design of drugs with specific actions .
Biological Activity Profiling
In the realm of pharmacology, this compound’s derivatives have been explored for their biological activities. For instance, derivatives with similar structural motifs have shown promise in antioxidant screening, indicating potential applications in combating oxidative stress-related diseases .
Synthesis of Heterocyclic Compounds
As a heterocyclic compound, 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide serves as a precursor in the synthesis of various other heterocyclic compounds. These compounds are of significant interest due to their wide range of applications in pharmaceuticals and agrochemicals .
Antimicrobial Agents
Derivatives of this compound have been investigated for their antibacterial properties. The benzothiazole moiety is known to contribute to the antimicrobial activity, making it a candidate for the development of new antibacterial agents .
Anti-inflammatory and Analgesic Activities
Some derivatives have demonstrated anti-inflammatory and analgesic activities. This suggests that the compound could be modified to enhance these properties, potentially leading to the development of new anti-inflammatory and pain-relief medications .
Agricultural Chemistry
In agricultural chemistry, the compound could be used to create new pesticides or herbicides. Its structure could be tailored to interact with specific biological pathways in pests or weeds, providing a targeted approach to crop protection .
Future Directions
The future directions for “2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide” could involve further exploration of its potential biological activities, given the promising results seen with other benzothiazole derivatives . This could include in-depth studies of its antimicrobial and anticancer properties, as well as exploration of other potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis . This compound has shown potent inhibitory activity against M. tuberculosis, making it a promising candidate for anti-tubercular therapy .
Mode of Action
2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide interacts with its target DprE1, inhibiting the enzyme’s function . This interaction disrupts the biosynthesis of arabinogalactan, leading to the weakening of the bacterial cell wall and ultimately, the death of the bacteria .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway, which is crucial for the survival of M. tuberculosis. By inhibiting DprE1, the compound prevents the formation of arabinogalactan, leading to a compromised cell wall and the inability of the bacteria to maintain its structural integrity .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its lipophilicity, molecular weight, and hydrogen bonding capacity .
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth. By targeting DprE1 and disrupting arabinogalactan biosynthesis, the compound weakens the bacterial cell wall, leading to the death of the bacteria . This makes 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide a potential candidate for the development of new anti-tubercular drugs .
Action Environment
The efficacy and stability of 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, factors such as temperature and presence of other substances can affect the compound’s stability and activity .
properties
IUPAC Name |
2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-6-3-2-4-7-9(6)13-10(15-7)12-8(14)5-11/h2-4H,5H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLMDKGZDZIWKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354379 | |
Record name | 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |
CAS RN |
3323-85-1 | |
Record name | 2-Chloro-N-(4-methyl-2-benzothiazolyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3323-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.